molecular formula C25H24N6O3 B13861876 Ibrutinib N1-Oxide

Ibrutinib N1-Oxide

Cat. No.: B13861876
M. Wt: 456.5 g/mol
InChI Key: OIZIQPXPDWYSJD-GOSISDBHSA-N
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Description

Ibrutinib N1-Oxide is a derivative of ibrutinib, a well-known Bruton’s tyrosine kinase inhibitor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibrutinib N1-Oxide involves several steps, starting from the precursor ibrutinib. The key step is the oxidation of the nitrogen atom in the pyrazolo[3,4-d]pyrimidine ring. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ibrutinib N1-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Ibrutinib N1-Oxide exerts its effects by inhibiting Bruton’s tyrosine kinase, a crucial enzyme in the B-cell receptor signaling pathway. This inhibition disrupts the proliferation and survival of malignant B cells. The compound binds covalently to the cysteine residue in the active site of the kinase, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ibrutinib N1-Oxide is unique due to its specific oxidation state, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors. This uniqueness makes it a valuable compound for further research and development in targeted cancer therapies .

Properties

Molecular Formula

C25H24N6O3

Molecular Weight

456.5 g/mol

IUPAC Name

1-[(3R)-3-[5-hydroxy-4-imino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-25-22(24(26)30(33)16-27-25)23(28-31)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18,26,33H,1,6-7,14-15H2/t18-/m1/s1

InChI Key

OIZIQPXPDWYSJD-GOSISDBHSA-N

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)O

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)O

Origin of Product

United States

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